molecular formula C22H22ClN5O2S B1666065 Apafant CAS No. 105219-56-5

Apafant

货号: B1666065
CAS 编号: 105219-56-5
分子量: 456.0 g/mol
InChI 键: JGPJQFOROWSRRS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apafant, also known as WEB-2086 or LSM-2613, is a synthetic compound that acts as a potent and selective inhibitor of the phospholipid mediator platelet-activating factor (PAF). It was developed by modifying the structure of the thienotriazolodiazepine sedative drug brotizolam. This compound has been investigated for various applications involving inflammatory responses, such as asthma and conjunctivitis, but it was never adopted for medical use. it continues to be used in pharmacology research .

科学研究应用

Apafant has been widely used in scientific research due to its potent and selective inhibition of the platelet-activating factor receptor (PAFR). Some of its key applications include:

作用机制

Target of Action

Apafant, also known as WEB2086, is a synthetic antagonist of the Platelet-Activating Factor Receptor (PAFR) . PAFR is a G-protein-coupled seven-transmembrane receptor that plays a significant role in stimulating inflammatory and thrombotic responses . It is activated by Platelet-Activating Factor (PAF), a family of structurally related agonistic phospholipids that bind with high affinity to the receptor .

Mode of Action

This compound acts by binding with low nanomolar affinity to PAFR, thereby competing with the natural ligand PAF . In competition experiments with [3H]PAF, this compound displaces the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM, thereby inhibiting the signaling function of PAFR .

Biochemical Pathways

PAFR stimulation mediates numerous cellular responses such as activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, phosphoinositol turnover, platelet and granulocyte aggregation, and chemotaxis of leukocytes . Elevated PAF levels in disease tissues and fluids can lead to systemic hypotension, increased vascular permeability, and thrombocytopenia .

Pharmacokinetics

It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway .

Result of Action

This compound inhibits PAF-induced human platelet and neutrophil aggregation in vitro at IC50’s of 170 and 360 nM, respectively . In vivo, it has been shown to potently reduce bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock .

Action Environment

It’s known that the compound has been employed for in vitro and in vivo studies of the paf pathway , suggesting that its action, efficacy, and stability could potentially be influenced by various experimental conditions.

生化分析

Biochemical Properties

Apafant plays a crucial role in biochemical reactions by inhibiting the PAF receptor. The PAF receptor is a G-protein-coupled receptor that mediates inflammatory and thrombotic responses. This compound interacts with the PAF receptor by displacing the natural ligand PAF with an equilibrium dissociation constant (KD) of 15 nM . This interaction inhibits the signaling function of the PAF receptor, thereby preventing PAF-induced human platelet and neutrophil aggregation . Additionally, this compound has been shown to inhibit PAF-induced eosinophil activation in allergic conjunctivitis models .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It inhibits PAF-induced human platelet aggregation and neutrophil aggregation in vitro . In vivo studies have demonstrated that this compound reduces bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock in animal models . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and affects gene expression related to inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting the receptor’s activation by PAF. This inhibition prevents the downstream signaling events that lead to inflammatory and thrombotic responses . This compound’s selective inhibition of the PAF receptor is achieved through structural modifications that separate its PAF inhibitory actions from activity at the benzodiazepine receptor . This selective inhibition results in reduced platelet aggregation, neutrophil activation, and eosinophil activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable and effective in inhibiting PAF-induced responses in both acute and chronic phases of allergic conjunctivitis . Long-term studies have shown that this compound maintains its inhibitory effects on eosinophil activation and reduces clinical symptoms in repetitive challenge models . The stability and sustained efficacy of this compound make it a valuable tool for studying the PAF pathway in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In vivo studies have shown that this compound potently reduces bronchoconstriction, hypotension, microvascular leakage, and anaphylactic shock at various dosages . High doses of this compound may lead to toxic or adverse effects, such as systemic hypotension and increased vascular permeability . It is essential to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to the PAF receptor. The PAF receptor is activated by PAF, a family of structurally related agonistic phospholipids . This compound inhibits the binding of PAF to the receptor, thereby preventing the activation of downstream signaling pathways, such as the MAPK pathway and phosphoinositol turnover . This inhibition affects metabolic flux and reduces the levels of metabolites associated with inflammatory responses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds with low nanomolar affinity to the PAF receptor, competing with the natural ligand PAF . This binding prevents the localization and accumulation of PAF in target tissues, thereby reducing its pro-inflammatory effects . The distribution of this compound within tissues is influenced by its affinity for the PAF receptor and its ability to displace PAF .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the PAF receptor on the plasma membrane. This compound’s binding to the PAF receptor prevents the receptor’s activation and subsequent signaling events . This localization is crucial for its inhibitory effects on platelet aggregation, neutrophil activation, and eosinophil activation . Additionally, this compound’s structural modifications ensure its selective targeting of the PAF receptor, enhancing its efficacy in inhibiting inflammatory responses .

准备方法

Synthetic Routes and Reaction Conditions

Apafant is synthesized through a series of chemical reactions starting from the thienotriazolodiazepine scaffold. The synthetic route involves the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using appropriate solvents and catalysts.

化学反应分析

Types of Reactions

Apafant undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of this compound with different chemical and pharmacological properties.

相似化合物的比较

Apafant is compared with other similar compounds based on its structure and pharmacological properties. Some of the similar compounds include:

Uniqueness of this compound

This compound is unique due to its high selectivity and potency as a PAFR antagonist. Its ability to inhibit PAF-induced responses without affecting other pathways makes it a valuable tool in pharmacological research. Additionally, its structural modifications from brotizolam highlight the potential for developing selective inhibitors from existing drug scaffolds .

属性

IUPAC Name

3-[7-(2-chlorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O2S/c1-14-25-26-19-13-24-21(16-4-2-3-5-18(16)23)17-12-15(31-22(17)28(14)19)6-7-20(29)27-8-10-30-11-9-27/h2-5,12H,6-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPJQFOROWSRRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=C(C=C(S3)CCC(=O)N4CCOCC4)C(=NC2)C5=CC=CC=C5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048974
Record name Apafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

456.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105219-56-5
Record name 3-[4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-2-yl]-1-(4-morpholinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105219-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apafant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apafant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[3-[4[(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a]diazepin-2-yl]-1-oxopropyl]morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APAFANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J613NI05SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apafant
Reactant of Route 2
Reactant of Route 2
Apafant
Reactant of Route 3
Apafant
Reactant of Route 4
Reactant of Route 4
Apafant
Reactant of Route 5
Reactant of Route 5
Apafant
Reactant of Route 6
Reactant of Route 6
Apafant

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。